![molecular formula C12H15NO3 B1473831 (4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol CAS No. 1822814-05-0](/img/structure/B1473831.png)
(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing compounds related to "(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol", focusing on their crystal structure and physicochemical properties. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through FTIR, NMR, mass spectrometry, and X-ray diffraction. These compounds were further analyzed using density functional theory (DFT) to investigate their molecular electrostatic potential and frontier molecular orbitals, revealing some of their physicochemical properties (Huang et al., 2021).
Heterogeneously Catalysed Condensations
Deutsch et al. (2007) explored the acid-catalysed condensation of glycerol with benzaldehyde, formaldehyde, and acetone to synthesize mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are of interest as precursors for 1,3-propanediol derivatives, highlighting their potential as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Molecular Aggregation and Physicochemical Studies
Matwijczuk et al. (2016) conducted spectroscopic studies on derivatives of the compound , focusing on the effects of molecular aggregation induced by changes in compound concentration. These studies shed light on how the structure of substituent groups affects molecule aggregation interactions, which could be crucial for understanding the behavior of such compounds in various solvents (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Novel Antiviral Agents
Galal et al. (2010) synthesized novel benzofuran-transition metal complexes, evaluating their HIV inhibitory activity. Their study revealed that these compounds, related to the chemical structure , exhibit potent antiviral properties, surpassing those of some standard drugs in use, thus highlighting their potential in medicinal chemistry (Galal, Abd El-All, Hegab, Magd-El-Din, Youssef, & El-Diwani, 2010).
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-6-9-4-13-5-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,13-14H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOHMZSASUOXFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC3=C(C=C2)OCO3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1473749.png)

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)

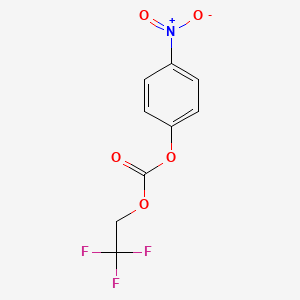
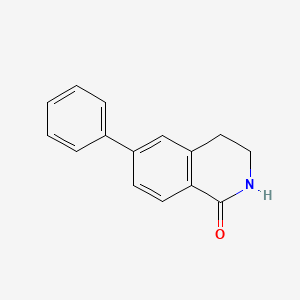
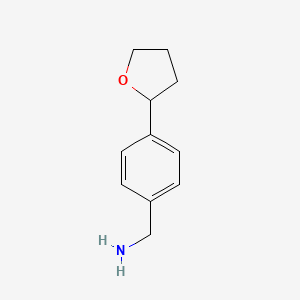
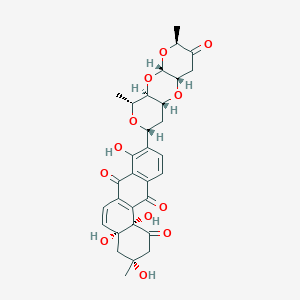


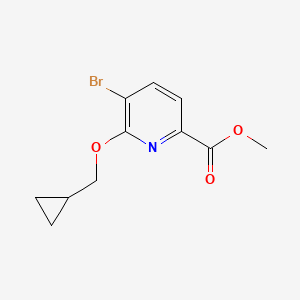
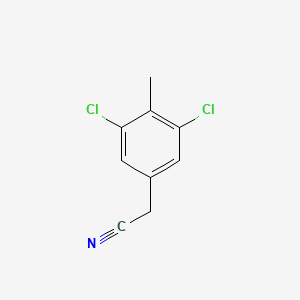
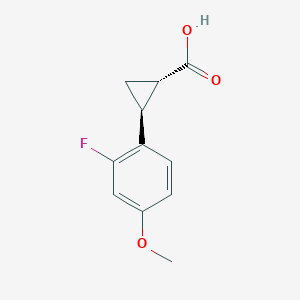
![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B1473771.png)